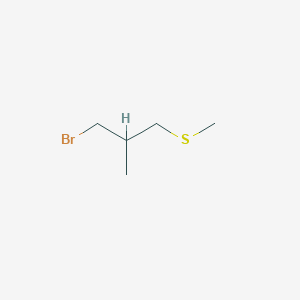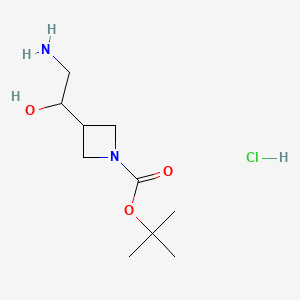
1-(1H-imidazol-5-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-imidazol-5-yl)ethane-1,2-diol is an organic compound featuring an imidazole ring attached to an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-5-yl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as imidazole and ethylene oxide.
Reaction Conditions: The imidazole is reacted with ethylene oxide under basic conditions, often using a base like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-5-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The imidazole ring can participate in substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-(1H-imidazol-5-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural similarity to biologically active molecules makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1H-imidazol-5-yl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and metabolic pathways. The hydroxyl groups can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazol-4-yl)ethane-1,2-diol: Similar structure but with the imidazole ring attached at a different position.
1-(1H-imidazol-2-yl)ethane-1,2-diol: Another positional isomer with distinct chemical properties.
1-(1H-benzimidazol-2-yl)ethane-1,2-diol: Contains a benzimidazole ring, offering different electronic and steric effects.
Uniqueness
1-(1H-imidazol-5-yl)ethane-1,2-diol is unique due to its specific attachment of the imidazole ring at the 5-position, which influences its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers.
Properties
CAS No. |
112241-18-6 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)ethane-1,2-diol |
InChI |
InChI=1S/C5H8N2O2/c8-2-5(9)4-1-6-3-7-4/h1,3,5,8-9H,2H2,(H,6,7) |
InChI Key |
UPFSGNMBAPULTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


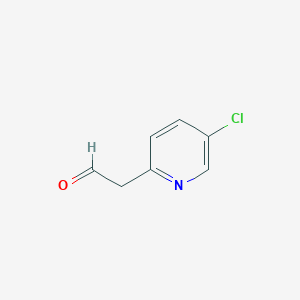
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
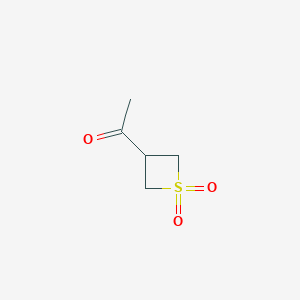
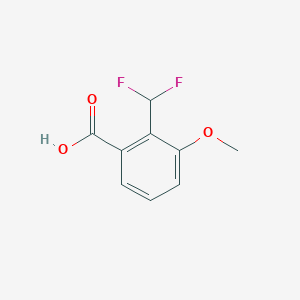
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
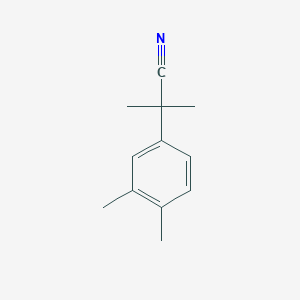
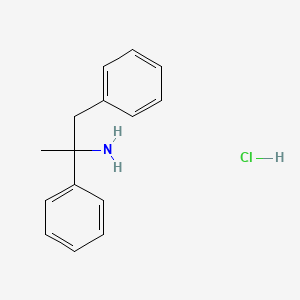
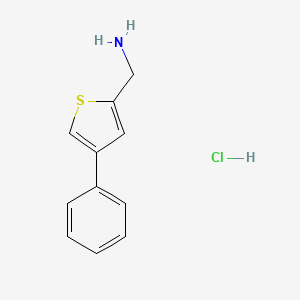


![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)
